2-Amino-4-chloro-5-methylphenol

Catalog No.
S663363
CAS No.
53524-27-9
M.F
C7H8ClNO
M. Wt
157.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-5-methylphenol

CAS Number

53524-27-9

Product Name

2-Amino-4-chloro-5-methylphenol

IUPAC Name

2-amino-4-chloro-5-methylphenol

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

InChI

InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3

InChI Key

QDGJHZNOQSIFAT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)O

    Chemical Synthesis

    This compound could be used as a building block in the synthesis of more complex molecules in the field of organic chemistry . The specific methods of application would depend on the reaction conditions and the desired end product.

    Pharmaceutical Research

    Given its structural similarity to phenols and cresols , it could potentially be used in the development of new pharmaceuticals. The methods of application would involve standard procedures in medicinal chemistry and drug discovery.

    Environmental Science

    This compound could potentially be used in studies related to environmental contamination and remediation, given its structural similarity to various environmental pollutants .

    Analytical Chemistry

    It could be used as a standard or reference compound in various analytical techniques, such as chromatography or spectroscopy .

    Biochemistry

    Given its structural similarity to various bioactive compounds , it could potentially be used in biochemical research, such as studies of enzyme activity or cellular metabolism.

2-Amino-4-chloro-5-methylphenol, with the chemical formula C7H8ClN2OC_7H_8ClN_2O and a CAS number of 6358-07-2, is a light yellow to brown crystalline solid. This compound is recognized for its significant role as an intermediate in the synthesis of various dyes and other chemical products. It is also known by other names such as 5-chloro-2-hydroxy-4-nitroaniline. The compound exhibits properties that can lead to skin irritation and serious eye irritation upon exposure .

, primarily involving substitution and reduction processes. One notable reaction includes the conversion of 2-amino-4-chlorophenol to 2-amino-4-chloro-5-nitrophenol through nitration. This process typically involves the use of mixed acid nitration techniques, where a substrate is treated with a mixture of nitric and sulfuric acids to introduce a nitro group into the aromatic ring.

Additionally, 2-amino-4-chloro-5-methylphenol can participate in acylation reactions, where it can be transformed into other derivatives by reacting with acyl chlorides or anhydrides .

Research indicates that 2-amino-4-chloro-5-methylphenol exhibits biological activity that may have implications for human health. Studies have shown that exposure to this compound can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired, potentially resulting in symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin) at high concentrations .

Moreover, animal studies have demonstrated that this compound can induce tumors in specific organs, such as the forestomach and urinary bladder in male rats, suggesting potential carcinogenic properties .

The synthesis of 2-amino-4-chloro-5-methylphenol typically involves several steps:

  • Starting Material: The process often begins with 2-amino-4-chlorophenol.
  • Acylation: This material undergoes acylation using acetic anhydride to yield 2-acetamido-4-chlorophenol.
  • Cyclization: The acetamido derivative is then subjected to cyclization in the presence of a dehydrating agent to form intermediates like benzoxazole derivatives.
  • Nitration: Following this, mixed acid nitration introduces a nitro group into the aromatic system.
  • Hydrolysis: Finally, alkaline hydrolysis and acidification yield the desired product .

This multi-step synthesis highlights the complexity involved in producing this compound.

2-Amino-4-chloro-5-methylphenol finds applications primarily in the dyeing industry as an intermediate for synthesizing various dyes. It is particularly valued for its strong coloring properties and stability under different conditions. Additionally, it may be used in pharmaceuticals as a precursor for certain active compounds .

Studies on the interactions of 2-amino-4-chloro-5-methylphenol with biological systems indicate potential toxicity and health risks associated with exposure. The compound has been shown to interact adversely with hemoglobin, leading to methemoglobinemia. Furthermore, its carcinogenic potential has been highlighted in animal studies, suggesting a need for careful handling and risk assessment in industrial applications .

Several compounds share structural similarities with 2-amino-4-chloro-5-methylphenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Amino-4-chlorophenolC6H6ClNC_6H_6ClNPrecursor for various dyes; less methyl substitution
4-ChloroanilineC6H6ClNC_6H_6ClNUsed in dye production; lacks amino group on position 2
3-Amino-4-chlorophenolC6H6ClNC_6H_6ClNDifferent position of amino group; varied reactivity

The uniqueness of 2-amino-4-chloro-5-methylphenol lies in its specific methyl substitution at position five on the phenolic ring, which influences its reactivity and biological activity compared to other similar compounds.

XLogP3

1.9

Other CAS

53524-27-9

Wikipedia

2-Amino-4-chloro-5-methylphenol

General Manufacturing Information

Phenol, 2-amino-4-chloro-5-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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